Product packaging for Bicyclomycin, 3'-benzoate(Cat. No.:CAS No. 37134-40-0)

Bicyclomycin, 3'-benzoate

Cat. No.: B563124
CAS No.: 37134-40-0
M. Wt: 406.4 g/mol
InChI Key: YYGLCPHONATYBU-CTQCHYAJSA-N
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Description

Bicyclomycin Benzoate is a novel antibiotic first isolated from Streptomyces sapporonensis and is notable for its selective activity against Gram-negative bacteria, a rare profile among metabolites from this genus . Its core research value lies in its unique mechanism of action; it specifically inhibits the transcription termination factor Rho in Escherichia coli , which disrupts RNA synthesis and leads to the misregulation of gene expression . This makes it a valuable tool in microbiological and molecular biology research for studying bacterial transcription processes and termination mechanisms . In vitro, Bicyclomycin Benzoate exhibits an inhibitory effect against a range of Gram-negative bacteria including E. coli , Klebsiella , Shigella , Salmonella , Citrobacter , and Enterobacter cloacae , while being inactive against Proteus , Pseudomonas aeruginosa , and most Gram-positive bacteria . Recent investigations highlight its significant potential against multidrug-resistant (MDR) Gram-negative pathogens. Studies show it has good coverage of carbapenem-resistant Enterobacteriaceae (CRE) and E. coli , and exhibits synergistic effects with other antibiotics like doxycycline. This combination has been shown to produce synthetic lethality, resulting in bactericidal activity that drastically reduces bacterial burden in models of infection . The benzoate ester derivative was developed to improve upon the poor oral absorption of the parent compound, making it more suitable for in vivo research applications . Bicyclomycin Benzoate is offered with a purity of >95% and should be stored at -20°C. It is soluble in ethanol, methanol, DMF, or DMSO, and has limited water solubility . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O8 B563124 Bicyclomycin, 3'-benzoate CAS No. 37134-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37134-40-0

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate

InChI

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1

InChI Key

YYGLCPHONATYBU-CTQCHYAJSA-N

Isomeric SMILES

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O

Appearance

White solid

Synonyms

FR2054

Origin of Product

United States

Biosynthetic Pathways and Engineering of Bicyclomycin

Elucidation of the Bicyclomycin (B1666983) Biosynthetic Gene Cluster (BCM)

The biosynthesis of bicyclomycin remained largely enigmatic for decades after its discovery. Early feeding studies suggested that it was derived from L-leucine and L-isoleucine, but the enzymatic machinery was unknown. nih.govnih.gov A breakthrough came with the application of modern genome mining techniques, which successfully identified and characterized the complete biosynthetic gene cluster responsible for its production. acs.org

Genomic identification and characterization of the bcm cluster

Using a genome mining approach, researchers sequenced the genome of the known bicyclomycin producer, Streptomyces cinnamoneus (also known as Streptomyces sapporoensis), and searched for genes encoding enzymes capable of producing the diketopiperazine core. nih.govacs.orgamazonaws.com This led to the identification of a single putative cyclodipeptide synthase (CDPS) gene within a larger cluster of co-located genes, designated the bcm cluster. acs.org

The identified bcm gene cluster was found to contain all the necessary enzymatic machinery for bicyclomycin's complex synthesis. nih.gov Bioinformatic analysis predicted that the cluster encodes a CDPS (BcmA), five 2-oxoglutarate-dependent (2-OG) dioxygenases (BcmB, C, E, F, G), one cytochrome P450 monooxygenase (BcmD), and a major facilitator superfamily (MFS) transporter (BcmH), presumed to be involved in resistance and export. nih.govacs.orgbiorxiv.orgresearchgate.net

A surprising discovery from this research was the identification of homologous bcm gene clusters in a wide range of other bacteria, including hundreds of isolates of the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.govbiorxiv.org The gene organization in P. aeruginosa is nearly identical to that in S. cinnamoneus, representing a rare case of horizontal gene transfer of an intact antibiotic biosynthetic pathway between distantly related Gram-positive and Gram-negative bacteria. nih.govbiorxiv.orgasm.org

Table 1: Genes of the Bicyclomycin (bcm) Biosynthetic Gene Cluster

Gene Predicted Protein Function Organism(s) of Identification
bcmA Cyclodipeptide synthase (CDPS) Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmB 2-oxoglutarate-dependent dioxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmC 2-oxoglutarate-dependent dioxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmD Cytochrome P450 monooxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmE 2-oxoglutarate-dependent dioxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmF 2-oxoglutarate-dependent dioxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa
bcmG 2-oxoglutarate-dependent dioxygenase Streptomyces cinnamoneus, Pseudomonas aeruginosa

| bcmH | MFS transporter | Streptomyces cinnamoneus |

Source: nih.govacs.orgbiorxiv.orgresearchgate.net

Enzymatic steps and their molecular mechanisms

The elucidation of the bcm cluster allowed for the detailed investigation of the enzymatic cascade that transforms two simple amino acids into the complex bicyclic antibiotic.

The first step in bicyclomycin biosynthesis is the formation of its 2,5-diketopiperazine (DKP) scaffold. nih.gov This reaction is catalyzed by BcmA, a cyclodipeptide synthase (CDPS). agscientific.comacs.orgbiorxiv.org Unlike the large, modular non-ribosomal peptide synthetases (NRPSs), CDPSs are smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) hijacked from the primary metabolic machinery. nih.govacs.orguni-marburg.de BcmA is a tRNA-dependent CDPS that specifically condenses L-isoleucyl-tRNA and L-leucyl-tRNA to form the cyclic dipeptide precursor, cyclo(L-Ile-L-Leu) (cIL). nih.govnih.govacs.org Heterologous expression of the bcmA gene alone in E. coli resulted in the production of cIL, confirming its role as the catalyst for the initial cyclization step. acs.org

The conversion of the simple cIL core into bicyclomycin requires a remarkable series of oxidative modifications. nih.gov The bcm cluster encodes a suite of six oxidative enzymes to carry out this complex chemistry: five non-heme iron and 2-oxoglutarate-dependent (Fe(II)/α-KG) dioxygenases (BcmB, BcmC, BcmE, BcmF, BcmG) and one cytochrome P450 monooxygenase (BcmD). nih.govbiorxiv.orgresearchgate.net These enzymes catalyze a cascade of reactions, including multiple hydroxylations and the formation of the characteristic ether bridge. researchgate.netnih.gov

Functional studies, including in vitro reconstitutions and analysis of mutant strains, have begun to assign specific roles to these enzymes. nih.govresearchgate.net For instance, research has shown that BcmC and BcmE are Fe/α-KG hydroxylases that catalyze regioselective hydroxylations on unactivated sp³ carbons of the DKP core. nih.gov Three of these dioxygenases (BcmE, BcmC, and BcmG) work sequentially to hydroxylate specific C-H bonds on the cyclodipeptide scaffold with exquisite regio- and stereoselectivity, employing distinct strategies to control the site of oxidation. nih.gov The cytochrome P450, BcmD, is also essential for one of the oxidative steps. nih.govuni-marburg.de The final cyclization, which forms the defining bicyclic [4.2.2] ring system, involves an enzyme-catalyzed intramolecular attack of an alcohol on an epoxide to form the eight-membered ether ring. researchgate.net

The proposed biosynthetic pathway has been substantiated by the isolation and characterization of key intermediates. By creating in-frame deletion mutants for specific genes within the bcm cluster in S. cinnamoneus, researchers were able to cause the accumulation of specific biosynthetic intermediates. researchgate.net These accumulated compounds were then purified and their structures were elucidated using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

This approach allowed for the confirmation of the pathway's progression and the determination of the stereochemistry of the intermediates. researchgate.net For example, analysis of intermediates confirmed the order of hydroxylations and the stereochemical configuration of newly formed chiral centers. researchgate.netresearchgate.net Furthermore, heterologous expression of the entire cluster from P. aeruginosa yielded a final product that was proven to be stereochemically identical to authentic bicyclomycin produced by S. cinnamoneus. nih.govasm.org

Functional analysis of oxidative enzymes: iron-dependent oxidases, 2-oxoglutarate-dependent dioxygenases, and cytochrome P450 monooxygenases

Heterologous Expression Systems for Bicyclomycin Production

The discovery of the bcm gene cluster, particularly its presence in more genetically tractable organisms than Streptomyces, has opened up new avenues for the production and engineering of bicyclomycin. nih.gov Native production in S. cinnamoneus often requires complex media and long incubation times. nih.gov

Researchers have successfully transferred the entire bcm gene cluster from P. aeruginosa into alternative host organisms. nih.govnih.gov When the cluster was cloned and expressed in Pseudomonas fluorescens, a non-pathogenic and fast-growing bacterium, it resulted in the efficient production of bicyclomycin, with yields reaching up to 34.5 mg/liter in just 14 hours in optimized media. nih.gov This demonstrated that the P. aeruginosa cluster is fully functional and that P. fluorescens is a promising alternative platform for bicyclomycin production. nih.govasm.org In addition to the final product, several BCM-like compounds, likely biosynthetic intermediates or shunt products, were also detected in the heterologous host. nih.gov More recently, a modular cell-free expression system has also been established for the biosynthesis of bicyclomycin, demonstrating that the six key biosynthetic enzymes can be expressed and reconstituted in vitro to produce the complex antibiotic from a chemically synthesized precursor. researchgate.net These heterologous and cell-free systems provide powerful platforms for future work aimed at producing new bicyclomycin derivatives through biosynthetic engineering. biorxiv.orgresearchgate.netresearchgate.net

Development of producer strains via genetic engineering (e.g., in Streptomyces coelicolor, Escherichia coli)

Genetic engineering has been pivotal in creating new microbial chassis for bicyclomycin production. The heterologous expression of the entire bcm gene cluster from its native producer, Streptomyces cinnamoneus, into engineered Streptomyces coelicolor strains (M1146 and M1152) successfully yielded bicyclomycin. nih.govresearchgate.net This was confirmed by liquid chromatography-tandem mass spectrometry (LC-MS²) analysis, which detected a compound with the identical mass and fragmentation profile as an authentic bicyclomycin standard. nih.gov

In Escherichia coli, while production of the final bicyclomycin compound via heterologous expression of the full cluster has faced challenges, individual components of the pathway have been successfully expressed to validate their function. For instance, expressing the cyclodipeptide synthase gene, bcmA, in E. coli resulted in the production of cyclo(L-Ile-L-Leu), the initial diketopiperazine (DKP) core of bicyclomycin. nih.govacs.org This confirmed that BcmA is the enzyme responsible for creating the foundational scaffold of the molecule from aminoacyl-tRNA precursors. nih.govmdpi.com Additionally, the expression of the putative transporter gene, bcmH, in an E. coli strain normally sensitive to the antibiotic conferred a high level of resistance, confirming its role in self-immunity for the producing organism. nih.govacs.org

Table 1: Genetic Engineering Efforts for Bicyclomycin Production
Host OrganismGenetic ModificationOutcomeReference
Streptomyces coelicolor M1146/M1152Heterologous expression of the complete bcm gene cluster from S. cinnamoneus.Production of bicyclomycin confirmed by LC-MS². nih.gov
Escherichia coliExpression of bcmA (cyclodipeptide synthase) gene.Production of the precursor cyclo(L-Ile-L-Leu). nih.govacs.org
Escherichia coliExpression of bcmH (MFS transporter) gene.Conferred resistance to bicyclomycin. nih.govacs.org

Discovery and utilization of new bacterial producers (e.g., Pseudomonas aeruginosa)

Bioinformatic analysis of sequenced microbial genomes, following the initial identification of the bcm gene cluster in Streptomyces, led to a surprising discovery. Homologous gene clusters were identified in hundreds of isolates of the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov This was unexpected, as the production of bicyclomycin or its analogs by this species was previously unknown. nih.gov The P. aeruginosa bcm-like gene cluster encodes proteins with significant sequence identity to their Streptomyces counterparts. nih.gov

To confirm its functionality, the bcm gene cluster from P. aeruginosa SCV20265 was heterologously expressed in a non-pathogenic host, Pseudomonas fluorescens SBW25. nih.govnih.gov This resulted in the efficient production of bicyclomycin, demonstrating that the gene cluster is indeed functional and represents a viable alternative platform for antibiotic production. nih.gov In fact, cloning and overexpressing the cluster from P. aeruginosa ATCC 14886 led to high-level production of a molecule identical to bicyclomycin. nih.gov This discovery establishes P. aeruginosa as a new, and globally distributed, natural producer of this important antibiotic. nih.govacs.orgfigshare.com

Comparative analysis of pathway products from different hosts

A crucial aspect of validating new production platforms is ensuring the chemical fidelity of the resulting natural product. Extensive analysis has confirmed that the bicyclomycin produced through the heterologous expression of the P. aeruginosa gene cluster is identical to that produced by the original Streptomyces species. nih.govresearchgate.net The product from the engineered P. aeruginosa pathway exhibits the same mass, retention time, and fragmentation pattern in mass spectrometry analyses as the authentic standard from S. cinnamoneus. nih.govnih.gov

Crucially, the pathway product was proven to be stereochemically identical to authentic bicyclomycin. nih.gov This demonstrates a remarkable conservation of enzymatic function and stereocontrol across these divergent bacterial classes, solidifying the potential of the P. aeruginosa pathway as a reliable source for producing the antibiotic. nih.gov

Evolutionary and Dispersal Mechanisms of the bcm Gene Cluster

The widespread but sporadic distribution of the bcm gene cluster points to a dynamic evolutionary history shaped by the horizontal exchange of genetic material.

Evidence for horizontal gene transfer across bacterial classes

The presence of nearly identical biosynthetic gene clusters for bicyclomycin in such distantly related bacteria—specifically, Gram-positive Actinobacteria (Streptomyces) and Gram-negative Proteobacteria (Pseudomonas, Burkholderia, and Tistrella)—is strong evidence for its dissemination via horizontal gene transfer (HGT). nih.govacs.orgresearchgate.net This represents a rare example of an intact, complex biosynthetic pathway being transferred across different bacterial classes. nih.govnih.gov Putative bcm gene clusters have been identified in at least seven bacterial genera spanning Actinobacteria and the Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria classes. nih.govnih.govresearchgate.net The stark contrast between the conserved nature of the gene cluster and its broad, patchy distribution strongly implies that it has been mobilized and transferred between these diverse organisms rather than evolving independently. acs.org

Association with mobile genetic elements

Further strengthening the case for HGT is the consistent association of the bcm gene cluster with mobile genetic elements (MGEs). nih.govdntb.gov.ua In many of the bacteria where the cluster is found, it is located adjacent to genes encoding for transposases, integrases, and other elements associated with genetic mobility. nih.govresearchgate.net For example, in several Mycobacterium and Burkholderia species, the bcm-like clusters are flanked by genes coding for these mobility-related proteins. nih.govacs.org This genomic context suggests that the bcm cluster is part of a mobile genetic cassette that can be excised and integrated into different locations within a genome or transferred between cells, facilitating its spread throughout the microbial world. researchgate.netasm.org

Biosynthetic Pathway Engineering for Novel Compound Generation

The complete characterization of the bicyclomycin biosynthetic pathway, including its six-oxidase cascade, opens the door to creating novel derivatives through pathway engineering. nih.goviipseries.org Researchers have successfully reconstituted the entire biosynthetic pathway in vitro by combining the six key oxidative enzymes (five Fe/α-KG dependent dioxygenases and one cytochrome P450) with the precursor cyclo(L-Ile-L-Leu). acs.orgresearchgate.net This cell-free system allows for the controlled, stepwise synthesis of bicyclomycin and provides a platform for generating analogs by introducing modified precursors or engineered enzymes. researchgate.net

By deleting specific genes within the cluster in the producing host, researchers have been able to accumulate and characterize various biosynthetic intermediates, providing deeper insight into the stepwise enzymatic modifications. researchgate.net This knowledge can be leveraged to halt the pathway at specific points or to introduce enzymes from other pathways, potentially leading to the generation of new bicyclomycin-related metabolites with altered structures and biological activities. nih.goviipseries.org

Strategies for modification and enhanced production

A cornerstone strategy for enhancing bicyclomycin production is the transfer of its biosynthetic gene cluster (BGC) from its native, often slow-growing Streptomyces producers into more amenable heterologous hosts. ukri.orgsci-hub.se Organisms like Escherichia coli and various Pseudomonas species are preferred due to their rapid growth, well-established genetic tools, and potential for high-density fermentation. ukri.orgnih.gov

One successful approach involved developing a Pseudomonas-based fermentation system, which was found to be a "quicker and cleaner" route to producing bicyclomycin compared to the original Streptomyces strains. ukri.org Specifically, the heterologous expression of the bicyclomycin gene cluster from Pseudomonas aeruginosa in Pseudomonas fluorescens SBW25 resulted in BCM yields of 34.5 ± 2.1 mg/liter in just 14 hours. nih.gov This demonstrates the power of heterologous expression not only for production but also for discovering that pathogenic organisms like P. aeruginosa harbor the genetic blueprint for this antibiotic. nih.govnih.gov

Beyond simply moving the gene cluster, further modifications are employed to optimize the host and the pathway itself. These strategies include:

Host Strain Engineering: Utilizing engineered host strains, such as E. coli BAP1, which are optimized for natural product synthesis by expressing essential enzymes like phosphopantetheine transferases (PPTases) that are crucial for the function of biosynthetic enzymes. nih.govsci-hub.se

Pathway Refactoring: This involves re-engineering the BGC with different promoters and regulatory elements to bypass native regulation and achieve more robust and predictable gene expression in the new host. nih.gov

Precursor-Directed Biosynthesis: This technique exploits the substrate flexibility of biosynthetic enzymes by feeding the culture with synthetic analogs of the natural precursors (L-leucine and L-isoleucine), leading to the incorporation of these analogs and the creation of novel bicyclomycin derivatives. nih.gov

Combinatorial Biosynthesis: This advanced method involves the genetic manipulation of the pathway, such as mixing and matching enzymes from different biosynthetic pathways to generate new analogs. nih.gov

A particularly innovative strategy for enhancing production is the use of Phage-Assisted Continuous Evolution (PACE). nih.govmit.edu Researchers have linked the production of bicyclomycin to the survival of a bacteriophage. In this system, higher production of the antibiotic allows for the increased production of infectious phage particles. This creates a powerful selective pressure that, over time, continuously evolves the biosynthetic pathway to yield higher titers of the antibiotic. nih.gov

Table 1: Examples of Engineered Bicyclomycin Production
Host OrganismEngineering StrategyKey Finding / ResultReference
Pseudomonas fluorescens SBW25Heterologous expression of P. aeruginosa BCM gene clusterAchieved bicyclomycin yields of 34.5 ± 2.1 mg/liter in 14 hours. nih.gov
Pseudomonas sp.Development of a Pseudomonas-based fermentation systemConsidered a quicker and cleaner route to production compared to native Streptomyces. ukri.org
Escherichia coliPhage-Assisted Continuous Evolution (PACE)Applied selective pressure to evolve the BCM pathway for higher antibiotic yields. nih.gov

Rational design for pathway manipulation

Rational design for manipulating the bicyclomycin pathway is predicated on a detailed understanding of the function of each biosynthetic enzyme. ukri.org The identification of the bcm gene cluster revealed a pathway that begins with a cyclodipeptide synthase (CDPS) and features a series of remarkable oxidation reactions catalyzed by six iron-dependent oxidases, including five Fe(II)/α-ketoglutarate-dependent (Fe/α-KG) dioxygenases and one cytochrome P450. nih.govagscientific.com

The core of rational design lies in manipulating these oxidative enzymes, which are responsible for installing the unique bicyclic ether bridge and the trihydroxy unit essential for bicyclomycin's antibiotic activity. nih.govacs.org Research has shown that these enzymes exhibit exquisite regioselectivity, hydroxylating specific C-H bonds on the cyclodipeptide scaffold. researchgate.netresearchgate.net For instance, the enzymes BcmC, BcmE, and BcmG use distinct, mutually orthogonal strategies to achieve hydroxylations at different positions. researchgate.net

This detailed enzymatic knowledge allows for targeted modifications:

Site-Directed Mutagenesis: By altering the active sites of the dioxygenase enzymes, researchers can change their substrate specificity or regioselectivity. researchgate.net This "molecular editing" can be used to hydroxylate the diketopiperazine core at different positions or to accept different cyclodipeptide substrates, thereby creating a library of new bicyclomycin-like compounds. researchgate.netresearchgate.net

Programmable Hydroxylation: The distinct mechanisms of the three Fe(II)/αKGDs (BcmC, BcmE, BcmG) can be exploited in a "programmable" fashion. By selectively expressing combinations of these enzymes, it's possible to control the sequential hydroxylation of various cyclodipeptide substrates, offering a biocatalytic route to diverse and complex molecules. researchgate.net

The ultimate goal of this rational manipulation is to generate new versions of bicyclomycin with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. ukri.org This approach transforms the biosynthetic pathway into a molecular assembly line that can be reprogrammed to produce rationally designed analogs. sci-hub.seukri.org

Table 2: Key Enzymes in Bicyclomycin Biosynthesis for Rational Design
EnzymeEnzyme ClassFunction in PathwayPotential for ManipulationReference
BcmACyclodipeptide Synthase (CDPS)Catalyzes the first step, forming the cyclo(L-Ile-L-Leu) diketopiperazine core.Engineering to accept different amino acid precursors to create diverse DKP cores. nih.gov
BcmC, BcmE, BcmGFe(II)/α-ketoglutarate-dependent dioxygenasesPerform sequential, regioselective hydroxylations on the DKP core.Mutagenesis to alter regioselectivity; combinatorial expression for programmable C-H activation. researchgate.netresearchgate.net
BcmFCytochrome P450 oxidaseLikely involved in the oxidative cyclization to form the bicyclic ether bridge.Modification to alter ring structures or accept modified substrates. nih.gov

Mechanism of Antimicrobial Action and Cellular Impact

Primary Molecular Target: Rho Transcription Termination Factor

The primary cellular target of bicyclomycin (B1666983) is the Rho transcription termination factor, an essential protein in many Gram-negative bacteria responsible for terminating gene transcription. researchgate.nettoku-e.complos.orgmcmaster.ca This interaction is the cornerstone of bicyclomycin's antibacterial activity.

Specificity of Bicyclomycin as a Rho inhibitor

Bicyclomycin is recognized as the only known selective inhibitor of the Rho transcription termination factor. researchgate.netnih.gov Genetic and biochemical evidence has firmly established that Rho is the primary site of action for bicyclomycin in Escherichia coli. nih.govnih.gov This specificity is highlighted by the fact that mutations in the rho gene can confer resistance to the antibiotic. nih.gov The antibiotic binds directly to the Rho protein, interfering with its function. nih.gov While it exhibits broad-spectrum activity against many Gram-negative bacteria, its action against the Gram-positive bacterium Micrococcus luteus has also been noted. researchgate.netnih.gov

Inhibition kinetics of Rho ATPase activity

The inhibition of Rho's poly(C)-stimulated ATPase activity by bicyclomycin follows a non-competitive and reversible pathway with respect to ATP. medchemexpress.comnih.gov This means that bicyclomycin does not directly compete with ATP for its binding site on the Rho protein. nih.gov Kinetic studies have determined the inhibition constant (Ki) for bicyclomycin to be approximately 20 μM. medchemexpress.comnih.gov Dihydrobicyclomycin, a related compound, exhibits similar, though weaker, inhibitory activity with a Ki of 75 μM. nih.gov The antibiotic's inhibition of ATPase activity is a critical aspect of its mechanism, as this enzymatic function is essential for Rho's ability to translocate along the nascent RNA and effect transcription termination. nih.govacs.org

Table 1: Inhibition Constants (Ki) of Bicyclomycin and Dihydrobicyclomycin

Compound Inhibition Constant (Ki) Inhibition Type
Bicyclomycin 20 μM Non-competitive (with respect to ATP)
Dihydrobicyclomycin 75 μM Non-competitive (with respect to ATP)

Conformational changes and disruption of Rho molecular machinery

Bicyclomycin's inhibitory action is intricately linked to its ability to induce conformational changes in the Rho protein. nih.gov The antibiotic binds to a cleft at the interface of two Rho subunits, close to the ATP binding and RNA tracking sites. acs.org This binding antagonizes the RNA- and ATP-dependent conformational switching of Rho from an open-ring (RNA-loading) state to a closed-ring (active helicase) state. pnas.org By preventing this crucial conformational change, bicyclomycin effectively disrupts the molecular machinery of Rho. researchgate.netacs.org It has been proposed that bicyclomycin sterically hinders the movement of a key glutamic acid residue involved in ATP hydrolysis catalysis. pnas.org Furthermore, fluorescence resonance energy transfer (FRET) studies have shown that ATP binding induces a conformational change in Rho, and these measurements have provided an approximate distance between specific residues and the bound bicyclomycin. nih.gov

Effects on gene expression and protein overproduction

By inhibiting Rho-dependent transcription termination, bicyclomycin leads to significant alterations in gene expression. asm.orgchegg.com The drug causes read-through of transcription at Rho-dependent termination sites, leading to the expression of genes that are normally silenced. nih.govasm.org This can result in the overproduction of certain proteins, which can have a catastrophic and toxic effect on the bacterial cell. researchgate.netmedchemexpress.com For example, noninhibitory concentrations of bicyclomycin have been shown to increase the basal level expression of the tna operon and relieve polarity in the trp operon of E. coli. nih.govasm.org The inhibition of Rho function can also lead to the activation of the kil gene product, an inhibitor of cell division, contributing to the antibiotic's toxic effects. plos.orgbiorxiv.org

Previous mechanistic hypotheses regarding lipoprotein biosynthesis and peptidoglycan assembly

Early research into bicyclomycin's mechanism of action proposed that it interfered with the biosynthesis of lipoprotein and its assembly into the peptidoglycan of the cell envelope in E. coli. medchemexpress.comjst.go.jp It was observed that bicyclomycin inhibited the synthesis of envelope proteins more significantly than cytoplasmic proteins. jst.go.jp Specifically, the synthesis of the bound and free forms of lipoprotein appeared to be particularly sensitive to the antibiotic. jst.go.jp However, subsequent and more definitive research, including genetic and biochemical studies, has firmly established the Rho transcription termination factor as the primary and direct target of bicyclomycin. researchgate.netnih.govnih.gov The effects on lipoprotein and peptidoglycan synthesis are now understood to be downstream consequences of the primary inhibition of Rho-dependent transcription termination, rather than the direct mode of action.

Cellular Responses and Physiological Perturbations

The inhibition of the Rho factor by bicyclomycin triggers a cascade of cellular responses and physiological disturbances. One notable effect is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). plos.orgbiorxiv.org This is evidenced by the increased expression of genes involved in the oxidative stress response, such as soxS, katG, ahpC, and oxyR. biorxiv.org The production of ROS can lead to DNA damage, which in turn activates the SOS response, a cellular mechanism for DNA repair. plos.orgbiorxiv.org

A prominent morphological change observed in E. coli treated with bicyclomycin is cell filamentation, where cells elongate without dividing. plos.orgbiorxiv.org This phenotype is associated with the SOS response and the inhibition of the cell division protein FtsZ. plos.org The activation of the kil gene, a known inhibitor of FtsZ, following Rho inhibition, directly contributes to this filamentation. plos.orgbiorxiv.org Furthermore, bicyclomycin treatment has been observed to induce biofilm formation in E. coli. plos.orgbiorxiv.org

Induction of reactive oxygen species (ROS) generation

Treatment of Escherichia coli with bicyclomycin (BCM) has been shown to evoke the generation of reactive oxygen species (ROS). nih.govplos.orgbiorxiv.orgnih.gov This is a significant aspect of its toxicity, complementing its primary function as a Rho inhibitor. nih.govbiorxiv.org The production of ROS is thought to be a consequence of metabolic stress induced by the dysregulation of protein expression following Rho inhibition. plos.org This unregulated protein expression may disrupt critical metabolic pathways like the tricarboxylic acid (TCA) cycle, leading to an increase in ROS. nih.govplos.org

Experimental evidence demonstrates elevated ROS levels in E. coli cells exposed to BCM. biorxiv.org Studies have utilized probes like dihydroethidium (B1670597) (DHE) and 2´,7´-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect increased intracellular ROS. plos.org This oxidative stress is further confirmed by the increased promoter activity of genes responsive to ROS, such as soxS, katG, ahpC, and oxyR, which showed an approximate two-fold increase after BCM treatment. nih.govplos.org Furthermore, the expression level of the SodA protein, a superoxide (B77818) dismutase, was observed to increase by 1.8-fold in the presence of BCM. nih.govbiorxiv.orgplos.org The generation of both superoxide and hydroxyl radicals has been implicated in BCM-treated cells. biorxiv.orgplos.org

Table 1: Effect of Bicyclomycin (BCM) on ROS-Related Gene Expression

Gene Fold Increase in Promoter Activity after BCM Treatment Function
soxS ~2-fold plos.org Transcriptional activator of superoxide response regulon
katG ~2-fold plos.org Catalase-peroxidase, detoxifies hydrogen peroxide
ahpC ~2-fold plos.org Alkyl hydroperoxide reductase, detoxifies organic hydroperoxides
oxyR ~2-fold plos.org Transcriptional regulator for peroxide stress response
sodA 1.8-fold increase in protein level nih.govplos.org Superoxide dismutase, converts superoxide to hydrogen peroxide

Activation of the SOS response and DNA damage

A critical consequence of bicyclomycin exposure is the induction of the SOS response, a global response to DNA damage in bacteria. nih.govplos.orgbiorxiv.orgnih.gov The SOS system's activation is a direct result of DNA damage, specifically double-strand breaks (DSBs), caused by the antibiotic. nih.govplos.org Two primary mechanisms are proposed to converge and generate these DSBs: collisions between the replication machinery (replisome) and the transcription elongation complex due to Rho inhibition, and the damaging effects of hydroxyl radicals produced via the induced oxidative stress. nih.govplos.org

The activation of the SOS pathway is a key element in bacterial survival against DNA-damaging agents. elifesciences.org This response involves the RecA protein, which, upon sensing single-stranded DNA at damage sites, becomes activated and mediates the cleavage of the LexA repressor. biologynotesonline.comnih.gov This de-represses over 50 genes involved in DNA repair, recombination, and cell division arrest. nih.gov In the context of bicyclomycin treatment, RecA-GFP reporter fusions have been observed to form filaments that colocalize with damaged DNA, providing a visual confirmation of SOS induction. nih.govplos.orgbiorxiv.orgnih.gov While the SOS response can facilitate DNA repair, it also involves error-prone DNA polymerases that can increase the mutation rate, potentially leading to antibiotic resistance. nih.gov

Impact on bacterial cell division and morphology

One of the most striking morphological changes induced by bicyclomycin in E. coli is cell filamentation. nih.govplos.orgbiorxiv.orgnih.gov This phenotype, where cells continue to grow in length but fail to divide, has been observed since the early studies of the antibiotic. nih.govbiorxiv.org It is now understood that this filamentation is a direct consequence of the SOS response. nih.govbiorxiv.org When DNA damage triggers the SOS pathway, one of the induced genes, sulA (or sfiA), produces a protein that inhibits the function of FtsZ, a crucial protein that forms the Z-ring at the site of cell division. nih.gov This inhibition of FtsZ assembly prevents cell division, leading to the formation of long, filamentous cells. nih.govplos.org Research has shown that cell length can increase by approximately 10-fold in the presence of BCM. plos.org The link between ROS and this phenotype is supported by findings that the addition of ROS quenchers, such as tiron (B1681039) and thiourea (B124793), reduces the extent of cell filamentation caused by BCM. nih.govbiorxiv.org

The cell filamentation observed with bicyclomycin treatment is a direct result of severe defects in septum formation. nih.govplos.orgbiorxiv.orgnih.govplos.org The septum is the new cell wall that forms in the middle of a dividing bacterial cell, ultimately separating it into two daughter cells. Bicyclomycin's action, through the SOS-mediated inhibition of FtsZ, directly blocks this process. nih.gov Fluorescence microscopy using membrane-staining dyes like FM 4-64 has revealed incomplete septum formation in BCM-treated bacteria. biorxiv.orgplos.org While the genomic DNA within these filamentous cells is often partitioned, the physical separation of the cells is aborted due to the lack of a functional septum. nih.govplos.orgbiorxiv.orgnih.gov

Cell filamentation phenotype

Effects on biofilm formation

Interplay with Cellular Regulatory Networks

The cellular impacts of bicyclomycin are rooted in its interaction with a key cellular regulatory hub: the transcription termination factor Rho. nih.govbiorxiv.org Rho is an essential protein in many Gram-negative bacteria that functions to terminate transcription at specific points in the genome. nih.govmedchemexpress.com By inhibiting Rho's ATPase activity, bicyclomycin disrupts this fundamental process. medchemexpress.com

This inhibition leads to pervasive transcription, where RNA polymerase continues past normal termination sites. plos.org This has several downstream consequences that reverberate through cellular regulatory networks:

Activation of the kil gene: The kil gene, located on the Rac prophage in E. coli, codes for an inhibitor of the cell division protein FtsZ. nih.govplos.org The expression of kil is normally suppressed by a Rho-dependent terminator. nih.govplos.org Bicyclomycin treatment releases this suppression, leading to the production of the Kil protein, which contributes to the inhibition of cell division and the filamentation phenotype. nih.govplos.org

Induction of the SOS response: As detailed previously, the conflict between uncontrolled transcription and DNA replication leads to DNA damage, which in turn activates the SOS regulon, a major DNA damage repair network. nih.govplos.orgnih.gov

Metabolic and Oxidative Stress: The untimely overproduction of proteins resulting from read-through transcription can perturb cellular metabolism, such as the TCA cycle, and induce envelope stress, leading to the generation of ROS. nih.govplos.orgmedchemexpress.com This triggers the activation of oxidative stress response networks regulated by proteins like SoxRS and OxyR. nih.govplos.org

Induction of Biofilm Formation: The stress induced by BCM can trigger signaling pathways that lead to the formation of biofilms, a complex developmental process regulated by networks involving second messengers like c-di-GMP and quorum sensing systems like the one mediated by LuxS/AI-2. plos.orgfrontiersin.org

In essence, bicyclomycin's primary inhibition of Rho sets off a domino effect, engaging and perturbing multiple interconnected regulatory networks that control DNA integrity, cell cycle, and stress responses.

Modulation of transcription and translation processes

Bicyclomycin benzoate (B1203000) exerts its antimicrobial effect primarily by targeting and inhibiting the Rho-dependent transcription termination factor in Gram-negative bacteria, such as Escherichia coli. medchemexpress.comtoku-e.comnih.gov The Rho factor is a crucial protein involved in terminating the transcription of many genes. nih.gov By inhibiting this factor, bicyclomycin disrupts the normal regulation of gene expression, leading to a "catastrophic effect" caused by the overproduction of proteins that are not typically expressed constitutively. medchemexpress.comnih.gov This untimely and excessive protein synthesis is toxic to the bacterial cell. medchemexpress.comnih.gov

While its primary target is the Rho factor, bicyclomycin's action indirectly modulates both transcription and translation. The inhibition of transcription termination is the initial step. nih.gov This leads to read-through of transcription into downstream regions of DNA, ultimately affecting which proteins are synthesized. medchemexpress.comnih.gov At lethal concentrations, bicyclomycin has been shown to inhibit the synthesis of both RNA and protein in growing E. coli cells. medchemexpress.commedchemexpress.eu Specifically, it more markedly inhibits the synthesis of envelope proteins compared to cytoplasmic proteins. medchemexpress.eu Research has indicated that the biosynthesis of both the bound and free forms of lipoprotein, which are major envelope proteins, is particularly sensitive to bicyclomycin. medchemexpress.eu

The modulatory effect of bicyclomycin on translation is further highlighted by its synergistic lethality when combined with other antibiotics that inhibit protein or RNA synthesis. asm.orgnih.gov For instance, when used in combination with doxycycline (B596269), a protein synthesis inhibitor, bicyclomycin's bactericidal activity is significantly enhanced against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae. asm.orgnih.govresearchgate.net This synergistic effect, where the combined action is much greater than the sum of the individual effects, underscores the interplay between bicyclomycin's disruption of transcription termination and the processes of translation. asm.orgnih.gov

Table 1: Synergistic Lethality of Bicyclomycin with a Translation Inhibitor

Organism Antibiotic Combination Observation Reference(s)
Klebsiella pneumoniae Bicyclomycin and Doxycycline The combination killed over 100-fold more bacteria than either agent alone at concentrations slightly above the Minimum Inhibitory Concentration (MIC). asm.orgnih.gov

Biochemical studies have shown that bicyclomycin acts as a non-competitive, reversible inhibitor with respect to ATP for the Rho factor's ATPase activity. medchemexpress.com It does not prevent Rho from binding to RNA or ATP. researchgate.net Instead, it is suggested that bicyclomycin interferes with the proper positioning of ATP within its binding site, which in turn blocks the ATP hydrolysis necessary for Rho's function. researchgate.net

Uncharacterized protective factors and their suppression

Intriguing research has suggested that bicyclomycin may induce currently uncharacterized protective factors within bacteria. researchgate.net This phenomenon was observed in studies examining the synergistic effects of bicyclomycin with other antibiotics. researchgate.net

When bicyclomycin was administered 60 minutes before a tetracycline-class antibiotic (a protein synthesis inhibitor), the expected lethal synergy between the two drugs was diminished. researchgate.net This finding suggests that the initial exposure to bicyclomycin triggers a response in the bacteria that confers a degree of protection against the subsequent antibiotic challenge. researchgate.net The specific nature and mechanism of these protective factors remain unidentified. researchgate.net

The existence of such a protective mechanism has significant implications. Identifying these uncharacterized factors could reveal novel bacterial defense strategies against antibiotics. researchgate.net Furthermore, understanding how to suppress or bypass this protective response could lead to new ways to enhance the efficacy of bicyclomycin and other antibiotics, potentially revitalizing their use against multidrug-resistant infections. researchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name
Bicyclomycin benzoate
Doxycycline

Structure Activity Relationship Sar Studies and Analogs

Elucidation of Key Structural Features for Rho Inhibition

SAR studies have revealed that while some parts of the bicyclomycin (B1666983) molecule are critical for its interaction with Rho, others can be modified to potentially enhance its inhibitory properties. wikipedia.org The C(1) triol group and the bicyclic [4.2.2] ring system are considered essential for its activity, whereas the C(5)–C(5a) exomethylene moiety is not. wikipedia.orgacs.org

Initial theories suggested that the C(5)–C(5a) exomethylene group might be involved in a covalent attachment to a nucleophilic residue within the Rho protein. nih.gov However, subsequent research has demonstrated that the retention of this exomethylene unit is not a prerequisite for the inhibition of Rho. acs.orgacs.org In fact, studies have shown that alterations to this group can lead to derivatives with increased activity. biorxiv.orgplos.org Thirty-two derivatives with modifications to the C(5)−C(5a) exomethylene unit were synthesized to explore the impact of these changes on function. acs.org These findings opened avenues for creating semisynthetic derivatives with potentially improved pharmacological profiles by modifying this site. wikipedia.org

Further investigation into the C(5)-C(5a) region has involved the synthesis and evaluation of three main categories of analogs: C(5)-unsaturated bicyclomycins, C(5a)-substituted C(5)−C(5a)-dihydrobicyclomycin derivatives, and C(5)-modified norbicyclomycins. acs.org The results indicate that bicyclomycin derivatives featuring a small, unsaturated C(5) unit or C(5),C(5a)-dihydrobicyclomycins with a small, nonpolar substituent at the C(5a) position can effectively inhibit Rho function in vitro. acs.org This suggests that the C(5)−C(5a) unit is not a critical structural element for binding to Rho. acs.org Several C(5a)-substituted C(5),C(5a)-dihydrobicyclomycins demonstrated significant inhibition of rho-dependent activities, with the inhibitory properties of some derivatives approaching that of the parent bicyclomycin. acs.org

CompoundRelative Rho Inhibitory Activity (Compared to Bicyclomycin)Antibiotic ActivityReference
Bicyclomycin (1)BaselineActive acs.org
C(5a)-bicyclomycincarboxylic acid (5)Similar to BicyclomycinNot detectable acs.org
Methyl C(5a)-bicyclomycincarboxylate (6)Similar to BicyclomycinDiminished acs.org
Ethyl C(5a)-bicyclomycincarboxylate (7)Similar to to BicyclomycinDiminished acs.org
Bicyclomycin C(5)-norketone O-methyloxime (11)Similar to BicyclomycinDiminished acs.org
C(5),C(5a)-dihydrobicyclomycin C(5a)-methyl sulfide (B99878) (18)Approached that of BicyclomycinNot active acs.org
C(5),C(5a)-dihydrobicyclomycin C(5a)-phenyl sulfide (23)Approached that of BicyclomycinNot active acs.org
C(5)−C(5a)-dihydrobicyclomycin-5,5a-diol (31)Approached that of BicyclomycinNot active acs.org

Stereochemistry at the C(5) position plays a significant role in the inhibitory activity of bicyclomycin analogs. acs.org Studies comparing geometrical isomers have shown that derivatives with a C(5E) configuration exhibit enhanced inhibitory activity in biochemical assays compared to their corresponding C(5Z) counterparts. acs.orgacs.orgresearchgate.net This suggests that the spatial arrangement of substituents at this position is crucial for optimal interaction with the Rho factor, with the C(5E) geometry being more favorable for binding and inhibition. acs.orgresearchgate.net

In contrast to the modifiable exomethylene group, the C(6)-hydroxy group is essential for the biological activity of bicyclomycin. nih.govresearchgate.net SAR studies have shown that replacing this hydroxyl group with alkoxy or thioalkoxy substituents results in a dramatic loss of inhibitory activity in Rho biochemical assays. nih.govresearchgate.net Further investigations involving the synthesis of C(6)-amino-, C(6)-(hydroxylamino)-, and C(6)-mercaptobicyclomycin also yielded derivatives with low inhibitory activities and no antibiotic effects. nih.gov The critical nature of the C(6)-hydroxy group is attributed to its role as an efficient hydrogen bond donor, which is likely necessary for a key interaction with the Rho protein. nih.govresearchgate.net An alternative or complementary hypothesis is that this group is crucial for the C(6) hemiaminal bond cleavage, a chemical transformation that may be required for the drug's function. nih.govresearchgate.net

CompoundModification SiteEffect on Rho Inhibitory ActivityReference
C(6)-alkoxy bicyclomycin derivativesC(6)-OHDramatic loss of activity nih.gov
C(6)-thioalkoxy bicyclomycin derivativesC(6)-OHDramatic loss of activity nih.gov
C(6)-amino-bicyclomycin (13)C(6)-OHLow inhibitory activity nih.gov
C(6)-(hydroxylamino)-bicyclomycin (14)C(6)-OHLow inhibitory activity nih.gov
C(6)-mercapto-bicyclomycin (15)C(6)-OHLow inhibitory activity nih.gov

Stereochemical influences on inhibitory activity (e.g., C(5E) vs. C(5Z) isomers)

Synthesis and Evaluation of Semisynthetic Derivatives

The insights gained from SAR studies have guided the chemical synthesis of a wide array of bicyclomycin derivatives to explore the therapeutic potential and refine the pharmacophore. sci-hub.senih.gov

A number of semisynthetic bicyclomycin derivatives have been prepared by modifying various sites on the molecule. sci-hub.senih.gov A general and efficient procedure has been developed for the synthesis of C(5a)-substituted C(5),C(5a)-dihydrobicyclomycins and C(6)-substituted analogs. acs.orgacs.org This common strategy involves the initial protection of the C(2'),C(3')-diol of bicyclomycin as an acetonide. acs.org For C(5a) modifications, the protected bicyclomycin is treated with a nucleophile, which adds across the exomethylene double bond. acs.org For C(6) modifications, the protected intermediate is treated with methanesulfonyl chloride to form a C(6) mesylate in situ, which is then displaced by a chosen nucleophile. acs.org The final step in both pathways is the removal of the acetonide protecting group, typically with trifluoroacetic acid in aqueous methanol, to yield the desired derivative. acs.org Other reported modifications include the preparation of carbonates and carbamates from the primary hydroxyl group and N-alkylation of the dioxopiperazine ring. sci-hub.se The newly synthesized compounds are then chemically characterized using standard analytical techniques before undergoing biochemical and biological evaluation. sci-hub.senih.gov

Exploration of structure-activity relationships for enhanced potency

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of bicyclomycin required for its biological activity. These investigations have guided efforts to create derivatives with improved potency. Research has shown that the [4.2.2]-bicyclic ring and the C(1) triol are fundamental for the inhibition of the Rho protein. wikipedia.org In contrast, the exomethylene group at the C(5)−C(5a) position was found not to be essential for this inhibitory activity. wikipedia.orgnih.gov This finding opened avenues for chemical modification at this site.

Further SAR studies demonstrated that introducing substituents at the 5a-position could yield derivatives with significantly greater potency, in some cases an order of magnitude more efficient at inhibiting Rho than the parent bicyclomycin. wikipedia.orgnih.gov However, modifications to the core [4.2.2] bicyclic unit itself have generally resulted in a loss of activity. For instance, the synthesis of twelve derivatives with modifications at the N-methyl and C(6) positions of the bicyclic unit led to a significant decrease or complete loss of antimicrobial activity and inhibitory function against Rho-dependent ATPase and transcription termination. acs.org Only N(10)-methylbicyclomycin showed moderate inhibitory activity. acs.org This suggests the integrity of the [4.2.2] bicyclic unit is critical for the recognition process between the antibiotic and the Rho factor. acs.org

Interestingly, while the complete bicyclomycin structure is generally considered necessary for its antimicrobial effects, one racemic analog, 10c (R1 = CH2Ph, R2 = OH, R3 = H), demonstrated notable antimicrobial activity against several Gram-positive organisms. nih.gov The minimum inhibitory concentrations for this analog were comparable to those of bicyclomycin against Gram-negative organisms. nih.gov It was also found that the basic bicyclic nucleus of bicyclomycin, without its characteristic side chains, is devoid of antimicrobial activity. nih.gov

Structural MoietyImportance for ActivityEffect of ModificationReference
C(1) Triol Side ChainEssentialRemoval or significant alteration leads to loss of Rho-inhibitory activity. wikipedia.org
[4.2.2]-Bicyclic RingEssentialModifications at N- and C(6)-positions lead to a loss of inhibitory and antimicrobial activities. wikipedia.orgacs.org
C(5)-C(5a) ExomethyleneNot Essential5a-substituted derivatives can be an order of magnitude more potent in Rho inhibition. wikipedia.orgnih.gov
Basic Bicyclic NucleusInactive AloneThe core nucleus itself is devoid of antimicrobial activity. nih.gov

Rational design of Rho-targeting compounds, including irreversible inhibitors

Bicyclomycin is the only known natural product that selectively inhibits the transcription termination factor Rho, an essential protein in many bacteria. wikipedia.orgnih.govnih.gov This unique mechanism of action makes it an attractive scaffold for the rational design of new antibacterial agents. umich.edutamu.edu Bicyclomycin functions by binding to a site near the ATPase domain and the secondary RNA binding site of Rho, stabilizing a conformation that is incapable of ATP hydrolysis and incompatible with stable RNA binding. nih.govresearchgate.net

The rational design of novel Rho inhibitors leverages the detailed understanding of the bicyclomycin-Rho binding interaction, which has been elucidated through X-ray crystallography, SAR studies, and biochemical assays. wikipedia.orgnih.gov The goal is to develop compounds with improved affinity, specificity, and potency. Virtual screening of compounds that fit into the surface grooves of RhoA critical for its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) has been explored as a strategy to identify new Rho-specific inhibitors. nih.gov

The concept of creating irreversible inhibitors based on the bicyclomycin scaffold has also been considered. However, research suggests that this approach may be challenging. Studies on modifying the [4.2.2] bicyclic unit indicated that placing an irreversible inactivating group at the N- and O-sites would likely prevent the derivative from binding efficiently to Rho in the first place. acs.org This highlights the sensitive nature of the antibiotic-protein interaction and the constraints on modifying the core bicyclic structure. acs.org Therefore, successful rational design must carefully consider which parts of the bicyclomycin structure can be altered without disrupting the essential binding interactions required for Rho inhibition.

Development of Bicyclomycin Analogs

Asymmetric synthetic routes to bicyclomycin scaffolds

The complex, stereochemically rich structure of bicyclomycin has made its synthesis a significant challenge for organic chemists. Developing asymmetric synthetic routes is crucial for producing optically active analogs and exploring their biological activities. Totally synthetic (+/-)-bicyclomycin has been shown to be about half as active as the natural antibiotic, underscoring the importance of stereochemistry. nih.gov

Various strategies have been pursued to achieve the asymmetric synthesis of the bicyclomycin core and its precursors. Chemoenzymatic routes have been developed to produce chiral 2,5-diketopiperazines and 2-oxa-bicyclo[4.2.2]decane-8,10-diones, which are key intermediates. researchgate.net This approach utilizes enzymes to establish key stereocenters with high selectivity. researchgate.net Another approach involves using asymmetric multicomponent reactions, which offer an efficient way to construct chiral molecules from three or more starting materials in a single step. researchgate.net Furthermore, methods have been developed where a single stereocenter, established early in the synthetic sequence using a technique like an asymmetric Michael reaction, controls the relative stereochemistry of all subsequent stereogenic centers in the final product. acs.org

Exploration of novel bicyclic systems

Research into bicyclomycin analogs has included the synthesis and evaluation of entirely new bicyclic systems to understand the structural requirements for antimicrobial activity. nih.gov Synthetic efforts have produced various bicyclic nuclei, such as 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione and the smaller 7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dione. nih.gov These core structures have then been elaborated with different substituents to mimic the natural product.

However, studies have generally found that the fundamental bicyclic nucleus of bicyclomycin is devoid of antimicrobial properties on its own, indicating that the entire molecular structure, including the side chains, is obligatory for its characteristic activity against Gram-negative bacteria. nih.gov The design and synthesis of new bicyclic diketopiperazines continue to be an area of interest, aiming to create scaffolds that can serve as probes for various biological receptors. acs.org The exploration of novel, sp3-rich bicyclic scaffolds, such as bicyclo[2.1.1]hexanes, is also a growing theme in medicinal chemistry, driven by the potential for these structures to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govrsc.org

Bicyclic SystemDescriptionReference
8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dioneThe core bicyclic ring system found in bicyclomycin. nih.gov
7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dioneA smaller, contracted ring system analog of the bicyclomycin nucleus. nih.gov
8,10-diaza-5-methylene-2-oxabicyclo[4.2.2]decane-7,9-dioneA derivative of the core nucleus incorporating the exomethylene group. nih.gov
7,9-diaza-4-methylene-2-oxabicyclo[3.2.2]nonane-6,8-dioneA contracted ring system analog featuring the exomethylene group. nih.gov

Mechanisms of Bacterial Susceptibility and Resistance

Spectrum of Antimicrobial Activity

Bicyclomycin (B1666983) exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, with some effect on select Gram-positive species.

Bicyclomycin has demonstrated notable activity against a range of Gram-negative bacteria, including many members of the Enterobacteriaceae family. wikipedia.orgnih.gov This includes clinically significant pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.govasm.org Its efficacy extends to carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant (MDR) strains of E. coli and K. pneumoniae. nih.govasm.org The compound is also effective against other Gram-negative bacteria like Shigella and Salmonella species. Studies have reported Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. For both CRE and E. coli, the MIC50 and MIC90 values, representing the concentrations that inhibit 50% and 90% of isolates, respectively, have been reported as 25 µg/mL and 50 µg/mL. nih.govasm.org In the case of K. pneumoniae, the MIC50 is 50 µg/mL and the MIC90 is 200 µg/mL. nih.govasm.org

Table 1: Bicyclomycin MIC Values for Gram-negative Pathogens

Bacterial Species/Category MIC50 (µg/mL) MIC90 (µg/mL)
Carbapenem-resistant Enterobacteriaceae (CRE) 25 50
Escherichia coli 25 50
Klebsiella pneumoniae 50 200
Enterobacter cloacae 100 200

Data sourced from a study on over 100 multidrug-resistant Gram-negative clinical isolates. nih.gov

While effective against many Gram-negative pathogens, bicyclomycin shows limited activity against certain species. This includes Proteus spp. and Acinetobacter baumannii. wikipedia.orgnih.gov For A. baumannii and other less susceptible drug-resistant bacterial species, both the MIC50 and MIC90 values have been recorded at 200 µg/mL. nih.gov This suggests that achieving therapeutic concentrations to effectively treat infections caused by these organisms with bicyclomycin alone may be challenging. nih.gov

Bicyclomycin's activity is predominantly against Gram-negative bacteria; however, it has been shown to be active against the Gram-positive bacterium Micrococcus luteus. wikipedia.orgnih.govwikiwand.com This particular susceptibility highlights a specific interaction with this organism that is not broadly observed across other Gram-positive species.

Limited activity against specific bacterial species (e.g., Proteus spp., Acinetobacter baumannii)

Synergy with Other Antimicrobial Agents

A significant aspect of bicyclomycin's potential clinical utility lies in its synergistic effects when combined with other antimicrobial agents, particularly those that inhibit protein synthesis.

Research has demonstrated that combining bicyclomycin with bacteriostatic inhibitors of protein synthesis, such as doxycycline (B596269), can lead to a potent bactericidal effect. nih.govukri.org This is a noteworthy finding, as bacteriostatic agents typically antagonize the action of bactericidal drugs. ukri.org The synergy is not limited to doxycycline; similar effects have been observed with other protein synthesis inhibitors like tetracycline (B611298) and chloramphenicol (B1208), as well as the RNA synthesis inhibitor rifampicin (B610482). wikipedia.orgukri.org This combinatorial approach enhances the antimicrobial activity and broadens the potential applications of bicyclomycin, especially against multidrug-resistant infections. nih.govasm.org

The combination of bicyclomycin and doxycycline exhibits what is known as "lethal synergy" or "synthetic lethality". nih.govukri.org While bicyclomycin alone is largely bacteriostatic, meaning it inhibits bacterial growth without killing the bacteria, the addition of a protein synthesis inhibitor transforms it into a rapidly bactericidal agent. wikipedia.orgukri.org Against K. pneumoniae, the combination of bicyclomycin and doxycycline has been shown to kill 100- to 1,000-fold more bacteria than either drug used alone. nih.govasm.orgresearchgate.net

The proposed mechanism behind this synergy involves the inhibition of a protective factor by the protein synthesis inhibitor. nih.gov It is suggested that bicyclomycin treatment alone may induce the expression of a protein that protects the bacteria from the lethal effects of the antibiotic. ukri.org By adding a protein synthesis inhibitor like doxycycline, the production of this protective factor is blocked, allowing bicyclomycin to exert its full bactericidal potential. nih.gov This lethal synergy has been observed at concentrations slightly above the MIC for both agents. nih.gov Follow-up studies in E. coli have indicated that this synergy arises from a blockage of transcription elongation. nih.gov

Overcoming bacteriostatic effects to achieve bactericidal activity

Bicyclomycin on its own is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth rather than actively killing the cells. researchgate.net However, research has revealed that its activity can be converted from bacteriostatic to potently bactericidal through a phenomenon known as "synthetic lethality". researchgate.netlestudium-ias.com This conversion is achieved when bicyclomycin is combined with bacteriostatic inhibitors of gene expression, such as those targeting protein or RNA synthesis. lestudium-ias.comoup.com

This synergistic effect is a significant development, as most antimicrobial combinations involving bacteriostatic agents tend to antagonize, rather than enhance, lethal activity. researchgate.net For instance, when bicyclomycin is administered with bacteriostatic concentrations of antibiotics like tetracycline, chloramphenicol, or rifampicin, a rapid killing of growing Escherichia coli cultures is observed. oup.com This enhanced lethality has been demonstrated across several clinically important Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica. oup.com

A notable example of this synergy is the combination of bicyclomycin with doxycycline. lestudium-ias.com Against K. pneumoniae, this combination resulted in killing 100- to 1,000-fold more bacteria than either drug used alone. researchgate.netlestudium-ias.com In a murine infection model, the bicyclomycin-doxycycline combination demonstrated superior efficacy compared to monotherapy, significantly reducing the bacterial load and eliminating infection-related histopathological damage in the lungs. lestudium-ias.com This approach of combining bicyclomycin with other bacteriostatic drugs revives its potential as a powerful therapeutic agent for treating multidrug-resistant (MDR) Gram-negative infections. researchgate.netlestudium-ias.com

Table 1: Synergistic Combinations with Bicyclomycin for Bactericidal Activity This table is interactive. You can sort and filter the data.

Combination Agent Agent Class Target Pathogen(s) Observed Effect Reference(s)
Doxycycline Protein Synthesis Inhibitor Klebsiella pneumoniae 100- to 1,000-fold increase in killing; enhanced efficacy in murine model. researchgate.netlestudium-ias.com
Tetracycline Protein Synthesis Inhibitor Escherichia coli Rapid bactericidal activity observed. oup.com
Chloramphenicol Protein Synthesis Inhibitor Escherichia coli Converted bicyclomycin to a highly lethal agent. researchgate.netoup.com
Rifampicin RNA Synthesis Inhibitor Escherichia coli Led to rapid killing of cultured bacteria. oup.com

Mechanisms of Resistance to Bicyclomycin

Resistance to bicyclomycin can occur through several distinct mechanisms, ranging from the expression of specific resistance genes to structural alterations in its molecular target.

Genetic determinants of bicyclomycin resistance (e.g., bcr gene, cflA subfamily)

A primary mechanism of acquired resistance to bicyclomycin is mediated by efflux pumps, which actively transport the antibiotic out of the bacterial cell. acs.org The genetic basis for this is often the presence of the bcr gene (bicyclomycin resistance gene). tandfonline.comnih.gov This gene is a member of the Bcr/CflA subfamily of drug resistance transporters, which belongs to the Major Facilitator Superfamily (MFS) of transporters. acs.orgtandfonline.com

The Bcr/CflA efflux system is known to confer resistance not only to bicyclomycin but also to other antibiotics like chloramphenicol and florfenicol. acs.orgnih.gov The bcr gene has been identified on mobile genetic elements like plasmids and transposons, indicating its potential for horizontal transfer between bacteria. acs.orgnih.gov For example, in Glaesserella parasuis, the bcr gene was identified as part of a transposon, highlighting its mobility. acs.org Homologs to the Bcr/CflA protein have been identified in various bacteria, including Escherichia coli and Salmonella typhimurium, where they contribute to efflux-mediated resistance. nih.govrsc.org

Structural basis of resistance in Rho (e.g., Mycobacterium tuberculosis Rho mutations)

Some bacteria exhibit intrinsic resistance to bicyclomycin due to the specific structure of its target, the transcription termination factor Rho. nih.govresearchgate.net Mycobacterium tuberculosis is a prime example of a species that is resistant to bicyclomycin despite its Rho factor being essential for viability. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) studies have elucidated the precise structural reason for this resistance. researchgate.net The Rho factor of M. tuberculosis (MtbRho) possesses a key amino acid substitution within the bicyclomycin binding pocket. researchgate.net Specifically, a leucine (B10760876) residue found in the sensitive E. coli Rho is replaced by a methionine in MtbRho. researchgate.net This single leucine-to-methionine substitution creates a steric bulk, or physical blockage, in the cavity where bicyclomycin would normally bind. researchgate.netlestudium-ias.com This steric hindrance prevents the antibiotic from effectively docking with and inhibiting the MtbRho protein, thus conferring resistance to the drug at the cost of reduced motor efficiency of the Rho factor itself. researchgate.netlestudium-ias.com This molecular mechanism explains the natural resistance of M. tuberculosis and likely its close relatives within the Corynobacteriales order.

Molecular dynamics of antibiotic binding site alterations

The interaction between bicyclomycin and the Rho factor is a dynamic process dependent on the protein's conformational state. The Rho factor is a ring-shaped motor that must transition from an open to a closed-ring conformation to function. Molecular dynamics simulations have provided insight into this process, revealing that the binding pocket for bicyclomycin collapses when the Rho ring closes.

Bicyclomycin exerts its inhibitory effect by binding to the open-ring state of Rho, effectively locking it in this inactive conformation and preventing the transition to the closed, active state required for ATP hydrolysis. Therefore, the antibiotic's efficacy is intrinsically linked to the dynamics of the binding site. Mutations that alter the binding site can disrupt this interaction. For instance, the leucine-to-methionine substitution in M. tuberculosis Rho creates a steric clash that interferes with the stable binding required to lock the open-ring conformation. researchgate.net Other mutations that confer resistance have been identified in the ATP-binding domain of Rho, suggesting they functionally couple the RNA- and ATP-binding domains and alter the conformational changes necessary for inhibition. researchgate.net

Advanced Research Methodologies and Techniques

Spectroscopic and Structural Biology Approaches

The three-dimensional architecture of the Rho protein and its complex with bicyclomycin (B1666983) has been a central focus of investigation, as it holds the key to understanding the antibiotic's inhibitory action.

Application of NMR spectroscopy for structural elucidation and stereochemical analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. springernature.comresearchgate.netnih.gov In the context of bicyclomycin and its derivatives, NMR has been crucial for confirming their chemical structures and determining the stereochemistry of various intermediates in the biosynthetic pathway. researchgate.netnih.gov For instance, detailed 1D and 2D NMR analyses, including COSY, HSQC, HMBC, and NOESY experiments, have been used to assign the planar structures and deduce the relative configurations of stereogenic centers in bicyclomycin precursors. researchgate.netnih.govmdpi.com The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides critical information about the spatial arrangement of atoms, which is essential for understanding the molecule's three-dimensional shape and how it interacts with its biological target. researchgate.netlongdom.org

Cryo-electron microscopy (Cryo-EM) for protein-antibiotic complex structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the structures of large protein complexes at near-atomic resolution. nih.govnih.gov This technique has been pivotal in studying the interaction between bicyclomycin and the Rho protein. researchgate.netresearchgate.netnih.gov A significant breakthrough was the determination of the cryo-EM structure of the Mycobacterium tuberculosis Rho (MtbRho) factor. researchgate.netnih.govbiorxiv.org This study revealed that MtbRho exists in a pre-catalytic, open-ring state. researchgate.netnih.gov The structure provided a molecular basis for the natural resistance of MtbRho to bicyclomycin, identifying a leucine-to-methionine substitution that introduces a steric hindrance in the antibiotic's binding pocket. researchgate.netbiorxiv.orgbiorxiv.org These findings underscore the utility of Cryo-EM in understanding drug resistance mechanisms and provide a structural framework for the development of new antibiotics. researchgate.netnih.gov

X-ray crystallography for binding site definition

X-ray crystallography provides high-resolution three-dimensional structures of molecules in their crystalline state and has been instrumental in precisely defining the binding site of bicyclomycin on the Rho protein. nih.govcreative-biolabs.com Crystal structures of the Rho factor complexed with bicyclomycin and its semi-synthetic derivatives have shown that the antibiotic binds to a pocket adjacent to the ATP and RNA binding sites within the C-terminal half of the protein. nih.govunc.edu This binding prevents ATP turnover by an unexpected mechanism: it physically blocks the binding of the nucleophilic water molecule required for ATP hydrolysis. nih.gov These crystallographic studies have provided a detailed map of the interactions between bicyclomycin and Rho, explaining the structure-activity relationships of different bicyclomycin analogs and serving as a blueprint for the rational design of novel Rho inhibitors. nih.govnih.gov

Biochemical and Biophysical Characterization

Complementing structural studies, a variety of biochemical and biophysical assays have been employed to characterize the functional consequences of bicyclomycin binding to the Rho protein.

In vitro ATPase activity assays of Rho

The Rho protein is an ATP-dependent helicase, and its ability to hydrolyze ATP is essential for its function in transcription termination. annualreviews.org In vitro ATPase activity assays have been a fundamental tool to study the inhibitory effects of bicyclomycin. asm.orgasm.org Kinetic studies have demonstrated that bicyclomycin is a noncompetitive inhibitor of Rho's ATPase activity with respect to ATP. nih.govresearchgate.net This means that the antibiotic does not directly compete with ATP for its binding site. nih.govasm.org Instead, it binds to a different site on the Rho protein, and this binding event allosterically inhibits the hydrolysis of ATP. nih.govnih.gov These assays have been performed using various Rho homologs, including those from Escherichia coli and Mycobacterium tuberculosis, providing insights into the species-specific differences in inhibition. asm.orgoup.com The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by half, for bicyclomycin's inhibition of Rho ATPase activity is approximately 20 μM. pnas.org

Assessment of synthetic lethality via checkerboard assays

Synthetic lethality is a phenomenon where the simultaneous disruption of two genes or pathways results in cell death, while the disruption of either one alone is not lethal. plos.orgbeactica.comresearchgate.net This concept has been explored to enhance the efficacy of bicyclomycin. Checkerboard assays are a standard method used to assess synergistic interactions between two compounds. nih.gov In these assays, various concentrations of two drugs are tested in combination to determine if their combined effect is greater than the sum of their individual effects. Studies have shown that bicyclomycin exhibits synthetic lethality with inhibitors of protein or RNA synthesis, such as doxycycline (B596269). nih.govasm.orgoup.com Although bicyclomycin alone has weak lethal activity, its combination with doxycycline results in a significant increase in bacterial killing. nih.govasm.orgoup.com The fractional inhibitory concentration (FIC) index, a measure of synergy, is often less than 0.5 for the combination of bicyclomycin and doxycycline, indicating a synergistic relationship. nih.govasm.org This approach of combining bicyclomycin with other antibiotics holds promise for treating multidrug-resistant bacterial infections. nih.gov

Table of Research Findings

Table of Mentioned Compounds

Analysis of gene expression profiles under bicyclomycin exposure

Exposure of bacteria to bicyclomycin leads to significant alterations in their gene expression profiles, primarily due to its inhibitory effect on the transcription termination factor Rho. plos.orgresearchgate.netgrantome.com The inhibition of Rho leads to pervasive transcription and the unregulated expression of various proteins, which can perturb critical cellular processes like the tricarboxylic acid (TCA) cycle. plos.orgnih.gov This read-through transcription increases the likelihood of collisions between the transcription elongation complex and the replisome, causing DNA double-stranded breaks (DSBs). plos.orgbiorxiv.org

Consequently, a cascade of gene expression changes is initiated. A key event is the activation of the kil gene, located in the Rac prophage. plos.org The transcription of kil is normally suppressed by a Rho-dependent terminator; bicyclomycin releases this suppression, leading to the expression of the Kil protein, which inhibits the cell division protein FtsZ and causes cell filamentation. plos.orgbiorxiv.org

Furthermore, the cellular stress induced by bicyclomycin triggers the upregulation of genes involved in mitigating reactive oxygen species (ROS). plos.orgnih.gov Studies using GFP-reporter constructs have demonstrated increased promoter activity for genes such as soxS, katG, ahpC, and oxyR following bicyclomycin treatment. plos.orgnih.govbiorxiv.org The induction of soxS is a direct response to elevated intracellular superoxide (B77818) levels. plos.orgnih.gov The DNA damage resulting from DSBs also activates the SOS response pathway, a comprehensive DNA repair system. plos.orgnih.gov High-throughput sequencing has been employed to identify bicyclomycin-sensitive transcripts in pathogens like Vibrio cholerae, providing a broader view of its impact on bacterial transcriptomes.

Gene/PathwayFunctionEffect of Bicyclomycin ExposureReference
Rho factorTranscription terminationInhibited plos.orgresearchgate.net
kilInhibitor of cell division protein FtsZExpression is activated/upregulated plos.orgbiorxiv.org
soxSSuperoxide stress response regulatorPromoter activity increased plos.orgnih.govbiorxiv.org
katGCatalase-peroxidase, protects against oxidative stressPromoter activity increased plos.orgnih.govbiorxiv.org
ahpCAlkyl hydroperoxide reductase, detoxifies peroxidesPromoter activity increased plos.orgnih.govbiorxiv.org
oxyROxidative stress response regulatorPromoter activity increased plos.orgnih.govbiorxiv.org
SOS Response PathwayDNA damage repairActivated plos.orgnih.govbiorxiv.org

Reactive oxygen species (ROS) detection methods

The antibacterial action of bicyclomycin involves the generation of reactive oxygen species (ROS) in bacterial cells like E. coli. plos.orgnih.govplos.org Several well-established methods, primarily utilizing fluorescent probes, have been employed to detect and quantify this induced oxidative stress. frontiersin.org These techniques are crucial for elucidating the complex mechanisms of bicyclomycin toxicity.

One common method involves the use of dihydroethidium (B1670597) (DHE), a fluorescent dye that is sensitive to superoxide radicals. plos.orgnih.gov Upon reacting with superoxide, DHE is oxidized and intercalates with DNA, emitting a fluorescent signal. Studies using DHE have reported an approximately three-fold increase in superoxide levels in E. coli treated with bicyclomycin. plos.orgnih.govbiorxiv.org

For the detection of a broader range of intracellular ROS, including hydrogen peroxide and hydroxyl radicals, 2´,7´-dichlorodihydrofluorescein diacetate (H2DCFDA) is widely used. plos.orgplos.org This cell-permeable dye is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2´,7´-dichlorofluorescein (DCF). plos.org Experiments using H2DCFDA have shown a significant, approximately seven-fold, increase in global intracellular ROS levels following bicyclomycin exposure. plos.orgnih.govbiorxiv.org

The detection and quantification of the fluorescence from these probes are typically performed using techniques such as flow cytometry and confocal fluorescence microscopy. plos.orgnih.govplos.org To confirm that the observed effects are indeed due to specific ROS, researchers use chemical quenchers. For instance, the addition of tiron (B1681039) (a superoxide quencher) or thiourea (B124793) (a hydroxyl radical quencher) has been shown to nullify the bicyclomycin-induced promoter activity of ROS-responsive genes, validating the findings from the fluorescent probes. plos.orgnih.govbiorxiv.org

Detection Method/ProbeTarget ROSPrincipleInstrumentationReference
Dihydroethidium (DHE)Superoxide radicals (O₂⁻)Oxidized by superoxide to a fluorescent, DNA-intercalating form.Flow Cytometry, Fluorescence Microscopy plos.orgnih.govbiorxiv.org
2´,7´-dichlorodihydrofluorescein diacetate (H₂DCFDA)General intracellular ROS (H₂O₂, OH•, etc.)Deacetylated and then oxidized by ROS to the highly fluorescent DCF.Flow Cytometry, Fluorescence Microscopy plos.orgnih.govplos.org
GFP-reporter constructsIndirect detection via gene expressionMeasures promoter activity of ROS-responsive genes (e.g., soxS, katG).Fluorometer, Flow Cytometry plos.orgnih.govbiorxiv.org
Chemical Quenchers (e.g., Tiron, Thiourea)Confirmatory (Superoxide, Hydroxyl radicals)Scavenge specific ROS, preventing their downstream effects.Used in conjunction with other methods to validate ROS involvement. plos.orgnih.govbiorxiv.org

Genetic and Genomic Methodologies

Bioinformatics tools for gene cluster identification and analysis (e.g., AntiSMASH, BLAST)

The identification and analysis of the bicyclomycin biosynthetic gene cluster (bcm) have been heavily reliant on powerful bioinformatics tools. nih.govnih.gov These computational methods allow researchers to mine genome sequences for gene clusters responsible for producing specialized metabolites.

AntiSMASH (antibiotics & Secondary Metabolite Analysis SHell) is a leading open-source pipeline for the automated identification of biosynthetic gene clusters in bacterial and fungal genomes. actinobase.orgnih.govbio.tools It operates by screening genomic data for the presence of signature genes and protein domains known to be involved in specialized metabolite biosynthesis. nih.govresearchgate.net For bicyclomycin, which contains a diketopiperazine core, antiSMASH can identify the cyclodipeptide synthase (CDPS) and the various oxidase enzymes that constitute the cluster. nih.govnih.gov The platform integrates multiple analysis modules, including gene prediction, domain architecture analysis, and comparison to known clusters. nih.govbio.tools

BLAST (Basic Local Alignment Search Tool) is another fundamental tool used in this context. nih.gov Specifically, protein-based searches like BLASTP are used to find homologous sequences to known biosynthetic enzymes. nih.gov For example, once the bcm cluster was identified in Streptomyces, the sequence of the CDPS enzyme, BcmA, was used as a query to search protein databases. nih.govnih.gov This approach successfully identified homologous bcm gene clusters in hundreds of other bacterial strains, including the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov

These primary tools are often used in conjunction with other specialized software to refine the analysis.

Bioinformatics ToolPrimary Function in Bicyclomycin ResearchKey FeaturesReference
antiSMASH Identification and annotation of the bcm biosynthetic gene cluster (BGC).Detects various BGC types based on signature genes (e.g., CDPS, P450 oxidases). Predicts domain architecture and compares to known clusters. actinobase.orgnih.govbio.tools
BLAST (BLASTP) Discovery of homologous bcm gene clusters in other species.Searches protein databases to find sequences similar to a query (e.g., BcmA), enabling identification of related clusters across different genomes. nih.govnih.gov
CLUSEAN Annotation and analysis of PKS and NRPS gene clusters.Automates homology searches and identifies conserved protein domains. researchgate.netsecondarymetabolites.org
BiG-SCAPE Visualizes sequence similarity networks of BGCs.Clusters BGCs into gene cluster families based on sequence similarity, helping to map the diversity of bcm-like clusters. actinobase.orgsecondarymetabolites.org

Targeted gene deletions and mutagenesis for pathway and resistance studies

Targeted genetic manipulation is a cornerstone of research into bicyclomycin's mode of action and resistance mechanisms. By deleting specific genes or introducing mutations, scientists can directly probe the function of gene products in these processes. nih.govoup.com

A powerful technique involves the screening of comprehensive single-gene knockout libraries, such as the KEIO collection for E. coli. nih.govnih.gov By systematically exposing each mutant strain to bicyclomycin, researchers have identified numerous genes that, when deleted, alter the cell's sensitivity to the antibiotic. nih.govnih.govresearchgate.net These screens revealed that deleting genes involved in DNA recombination and repair increases sensitivity, which supports the finding that bicyclomycin causes DNA damage. nih.gov

A key finding from these studies was the role of the cryptic prophage gene kil. nih.gov Deletion of kil confers partial resistance to bicyclomycin, demonstrating that activation of this lethal gene is a major component of the antibiotic's toxicity. plos.orgnih.gov Conversely, deleting the gene for the nucleoid-structuring protein H-NS (hns) was found to make E. coli more sensitive to bicyclomycin, even in strains already lacking kil. nih.govnih.gov This indicates that bicyclomycin possesses additional killing mechanisms independent of the Kil protein. nih.gov

Site-directed mutagenesis is used to study resistance at the molecular level. For instance, introducing a specific point mutation (G337S) in the rho gene, which encodes the drug's target, was shown to make E. coli resistant to bicyclomycin. oup.com Within the biosynthetic pathway, genetic studies are used to elucidate function. For example, overexpression of the bcmH gene from the biosynthetic cluster in E. coli significantly increased the minimal inhibitory concentration, suggesting bcmH functions as a self-resistance gene in the producing organism. nih.gov

Gene(s) ModifiedMethodOrganismKey FindingReference
kilGene DeletionE. coliDeletion confers partial resistance to bicyclomycin, confirming Kil's role in toxicity. plos.orgnih.gov
hnsGene DeletionE. coliDeletion increases sensitivity, even in a Δkil background, suggesting Kil-independent killing mechanisms. nih.govnih.gov
DNA repair genes (e.g., rec family)Gene Deletion (KEIO collection screen)E. coliDeletion increases sensitivity, indicating DNA damage is a downstream effect of Rho inhibition. nih.gov
rhoSite-directed Mutagenesis (G337S)E. coliMutation in the target protein confers resistance to bicyclomycin. oup.com
bcmHGene OverexpressionE. coli (heterologous host)Overexpression increases resistance, suggesting a role in self-resistance for the producing organism. nih.gov

Phylogenetic analysis of bcm gene clusters

Phylogenetic analysis is a crucial methodology for understanding the evolutionary history and distribution of the bicyclomycin biosynthetic (bcm) gene cluster across different bacterial taxa. nih.gov By comparing the nucleotide or protein sequences of the bcm clusters from various organisms, researchers can infer their evolutionary relationships.

Studies have constructed maximum likelihood phylogenetic trees using the concatenated nucleotide sequences of the core biosynthetic genes (bcmA–G). nih.govresearchgate.net The results of these analyses show a strong correlation between the evolutionary path of the gene cluster and the taxonomy of the host bacteria. nih.govresearchgate.net Notably, the bcm gene clusters from Gram-positive bacteria (like Streptomyces) and Gram-negative bacteria (like Pseudomonas) group into completely independent and distant clades. nih.gov Clusters from genera such as Burkholderia and Tistrella appear at intermediate phylogenetic positions between these two major groups. nih.govresearchgate.net

Phylogenetic analysis of individual genes within the cluster, such as the cyclodipeptide synthase bcmA, has also provided key insights. The BcmA protein from Streptomyces shows a high degree of sequence identity and similarity to a CDPS from Pseudomonas aeruginosa, which was an early clue that supported the identification of the functional bcm cluster in that species. nih.gov

The distinct phylogenetic separation, combined with analysis of the surrounding genomic context which often shows an association with mobile genetic elements, strongly suggests that the bcm gene cluster has been disseminated among bacteria via horizontal gene transfer (HGT). nih.gov The analysis further implies that the cluster has likely undergone genetic rearrangement events during its evolutionary history, particularly between Gram-positive and Gram-negative lineages. nih.gov

Advanced Microbial Physiology Techniques

The study of bicyclomycin's effects on bacteria and its biosynthesis involves a range of advanced microbial physiology techniques that go beyond basic culturing. These methods allow for a detailed understanding of how the compound affects cellular processes and how it is produced.

High-Throughput Screening (HTS): HTS platforms are essential for studying bicyclomycin's effects on a genomic scale. The screening of the entire KEIO collection of single-gene deletion mutants in E. coli is a prime example of a high-throughput physiological assay. nih.govnih.gov This technique allows for the rapid identification of genes influencing sensitivity or resistance. researchgate.net More advanced robotic systems can automate the measurement of bacterial death curves in 96-well plates, enabling the quantitative assessment of bicyclomycin's bactericidal activity under a multitude of different physiological conditions or in combination with other agents. biorxiv.org

Advanced Microscopy for Morphological and Spatial Analysis: Confocal laser scanning microscopy is a key technique used to visualize the distinct morphological changes induced by bicyclomycin, most notably cell filamentation. nih.govbiorxiv.org This method provides high-resolution images of cells. It is often combined with fluorescent reporter proteins to gain deeper physiological insights. For instance, using a RecA-GFP fusion protein allows for the real-time visualization of the SOS response and the localization of DNA damage within the elongated cells, directly linking the drug's molecular action to a physiological outcome. plos.orgnih.govbiorxiv.org

Metabolomic Analysis via Mass Spectrometry: The identification of the bcm gene cluster enables the use of powerful metabolomic techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is used to analyze the metabolic profile of bacterial cultures. nih.gov By comparing the metabolites produced by a wild-type strain to one heterologously expressing the bcm gene cluster, researchers can definitively confirm the production of bicyclomycin and identify potential biosynthetic intermediates. This technique was instrumental in proving that the bcm cluster found in Pseudomonas aeruginosa is functional and produces the identical bicyclomycin molecule as the original Streptomyces strain. nih.gov

Physiological and Biochemical Characterization: Fundamental techniques remain critical for detailed analysis. Precise growth curve experiments are used to quantify the impact of bicyclomycin on bacterial growth kinetics, revealing effects like an extended lag phase or complete growth inhibition. biorxiv.org These physiological assays are also used to determine standard parameters like the minimal inhibitory concentration (MIC), which is essential for resistance studies and for understanding the synergistic effects with other antibiotics. oup.com

Fluorescence microscopy for cellular morphology and DNA damage assessment

Fluorescence microscopy is a critical technique for investigating the subcellular effects of Bicyclomycin, enabling detailed visualization of its impact on bacterial cell morphology and DNA integrity. nih.govplos.org Studies utilizing this methodology have provided significant insights into the mechanisms of Bicyclomycin-induced cellular stress.

Research on Escherichia coli has shown that treatment with Bicyclomycin leads to a distinct change in cellular morphology known as cell filamentation, where bacterial cells elongate significantly without dividing. nih.govplos.org To observe these changes, researchers employ lipophilic fluorescent dyes like FM 4-64, which specifically stain the cell membrane, allowing for clear imaging of the elongated cell structures. nih.govplos.org In one study, treatment with 25 μg/ml of Bicyclomycin resulted in an approximate 10-fold increase in the length of E. coli cells. nih.gov

Furthermore, fluorescence microscopy is instrumental in assessing the DNA damage caused by Bicyclomycin. This is often achieved by using fluorescent stains that bind to DNA, such as 4',6-diamidino-2-phenylindole (DAPI), which stains the genomic material. nih.govplos.org When combined with genetically encoded fluorescent reporters, this technique can reveal specific cellular responses to DNA damage. For instance, in E. coli strains engineered to express a RecA-green fluorescent protein (GFP) fusion, Bicyclomycin treatment has been shown to induce the formation of RecA-GFP filaments. nih.govplos.org These filaments co-localize with the cell's nucleoid, which is stained by DAPI, indicating that RecA, a key protein in the SOS DNA damage response, is recruited to sites of DNA damage. nih.govplos.org This co-localization provides visual evidence that Bicyclomycin treatment leads to DNA double-strand breaks and triggers the SOS response, a crucial pathway for DNA repair. nih.govplos.org The induction of this response is a key factor behind the observed cell filamentation, as cell division is actively inhibited while the cell attempts to repair its damaged DNA. nih.gov

Table 1: Fluorescent Dyes and Reporters in Bicyclomycin Research

Fluorescent MarkerTargetObserved Effect of BicyclomycinReference
FM 4-64Cell MembraneReveals cell filamentation and elongation. nih.govplos.org
DAPI (4',6-diamidino-2-phenylindole)Genomic DNA (Nucleoid)Stains partitioned genomic material within filamented cells. nih.govplos.org
RecA-GFP (Green Fluorescent Protein)SOS Response/DNA Repair ProteinForms fluorescent foci that co-localize with damaged DNA, indicating SOS induction. nih.govplos.org

Future Directions and Research Perspectives

Exploration of Undiscovered Biosynthetic Capabilities

The elucidation of the bicyclomycin (B1666983) biosynthetic gene cluster has opened new avenues for the discovery and engineering of novel derivatives. researchgate.netnih.gov

The identification of the bicyclomycin biosynthetic gene cluster (BGC) in Streptomyces cinnamoneus was a significant breakthrough. nih.govacs.org This discovery enabled the use of genome mining, a process that uses computational tools to identify BGCs in sequenced genomes, to search for similar clusters in other organisms. acs.orgjmicrobiol.or.kr This approach has led to the surprising discovery of hundreds of putative bicyclomycin pathways in a wide range of bacteria, including different species of Streptomyces and even the opportunistic human pathogen Pseudomonas aeruginosa. researchgate.netnih.gov These newly identified gene clusters, found across distantly related bacteria, suggest that the pathway for producing this complex antibiotic has been transferred between different bacterial species. researchgate.netnih.gov

Researchers are now tasked with exploring this vast, newly discovered genetic landscape. A key objective is to determine how many of these BGCs are functional and to characterize the chemical structures of the resulting bicyclomycin-like compounds. This exploration holds the potential to uncover novel analogs with improved potency, a broader spectrum of activity, or different pharmacological properties. The use of bioinformatics platforms like antiSMASH is crucial in predicting the secondary metabolites that can be produced by these gene clusters. nih.gov

With the identification of the genes responsible for bicyclomycin biosynthesis, researchers now have the tools to engineer the production of new derivatives. researchgate.netnih.gov The biosynthetic pathway involves a cyclodipeptide synthase that creates the core structure, which is then extensively modified by several oxygenase enzymes. nih.gov By manipulating these genes, it may be possible to create a variety of new bicyclomycin analogs.

Strategies for biosynthetic engineering include:

Heterologous Expression: The bicyclomycin gene cluster from P. aeruginosa has been successfully expressed in Pseudomonas fluorescens, providing a cleaner and more efficient system for producing bicyclomycin compared to the original Streptomyces producer. ukri.org This heterologous expression system can be used as a platform to test engineered versions of the biosynthetic pathway.

Precursor-Directed Biosynthesis: This technique involves feeding the bacterial culture synthetic building blocks that are similar to the natural precursors. The biosynthetic enzymes may then incorporate these synthetic precursors to generate novel derivatives. portlandpress.com

Combinatorial Biosynthesis: This approach involves combining genes from different biosynthetic pathways to create new hybrid pathways, potentially leading to the production of entirely new compounds. portlandpress.com

Enzyme Engineering: The functions of the various oxidase enzymes in the bicyclomycin pathway are still being investigated. nih.gov Understanding how these enzymes work and what determines their substrate specificity could allow for their modification to create new chemical transformations and, consequently, new bicyclomycin derivatives. nih.gov

These biosynthetic engineering approaches offer a powerful and sustainable way to generate a diverse library of bicyclomycin-related compounds for further investigation. portlandpress.com

Genome mining for novel bicyclomycin-like compounds

Deepening the Understanding of Rho Inhibition

Bicyclomycin's unique target, the transcription termination factor Rho, is a key area of ongoing research. researchgate.netacs.org A more profound understanding of this interaction could lead to the design of more potent and specific inhibitors.

Bicyclomycin is the only known natural product that selectively inhibits the Rho protein. researchgate.netresearchgate.net While it is known that bicyclomycin binds to Rho and interferes with its function, the precise molecular details of this interaction are still being elucidated. researchgate.netuh.edu

Future research will focus on detailed kinetic and thermodynamic studies to fully characterize the binding of bicyclomycin and its analogs to the Rho protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide valuable data on binding affinity, stoichiometry, and the energetic forces driving the interaction. researchmap.jp For instance, ITC can determine the enthalpy and entropy changes upon binding, offering insights into the nature of the interaction.

Studies using a derivative, 5a-formylbicyclomycin, have already provided some information, showing that it inhibits Rho's ATPase activity in a noncompetitive manner with respect to ATP and that approximately five to six molecules of the derivative can bind to the hexameric Rho protein. nih.gov Further studies with a wider range of bicyclomycin derivatives will be crucial for building a comprehensive structure-activity relationship (SAR) model. This model will be invaluable for the rational design of new Rho inhibitors with improved potency. nih.gov

While Rho is the primary target of bicyclomycin, it is important to investigate the possibility of other, secondary mechanisms of action. nih.gov Additionally, the observed synergistic effects of bicyclomycin with other antibiotics warrant further investigation. researchgate.net

Recent studies have shown that bicyclomycin can exhibit lethal synergy when combined with other bacteriostatic antibiotics like tetracycline (B611298), chloramphenicol (B1208), and rifampicin (B610482) against several Gram-negative pathogens, including Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae. oup.com This suggests that inhibiting Rho makes the bacteria more susceptible to other antibacterial agents. The leading hypothesis is that by blocking Rho-dependent transcription termination, bicyclomycin induces the overproduction of certain proteins, which in turn creates a toxic environment within the cell, making it more vulnerable to the action of other drugs. nih.gov

Further research is needed to identify the specific genes and pathways that are affected by Rho inhibition and contribute to this synergistic effect. Understanding the molecular basis of this synergy could lead to the development of novel combination therapies that are more effective and less prone to the development of resistance. oup.com

Detailed kinetic and thermodynamic studies of Rho-Bicyclomycin interactions

Addressing Evolving Antimicrobial Resistance Challenges

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, and bicyclomycin's unique properties make it a valuable tool in the fight against these superbugs. nih.gov

Bicyclomycin has shown activity against a number of clinically important Gram-negative pathogens and, importantly, does not exhibit cross-resistance with other major classes of antibiotics. agscientific.comjst.go.jp This makes it a potentially valuable option for treating infections caused by MDR strains.

Future research in this area will focus on several key aspects:

Surveillance and Susceptibility Testing: Continuous monitoring of the susceptibility of clinical isolates to bicyclomycin is essential to track any potential emergence of resistance.

Combination Therapies: As mentioned previously, the synergistic effects of bicyclomycin with other antibiotics are a promising area of research. oup.com Further studies are needed to identify the most effective combinations and to evaluate their efficacy in preclinical and clinical settings. The combination of bicyclomycin with doxycycline (B596269) has already shown promise in a mouse model of infection with Klebsiella pneumoniae. ukri.org

Development of Resistance-Resistant Analogs: By understanding the mechanisms by which bacteria might develop resistance to bicyclomycin, it may be possible to design new derivatives that are less susceptible to these resistance mechanisms.

Targeting Resistance Mechanisms: Some bacteria produce enzymes that can inactivate antibiotics. Research into inhibitors of these resistance mechanisms, which could be co-administered with bicyclomycin, is another promising strategy. nih.gov

The development of new strategies to combat antimicrobial resistance is a critical priority. mdpi.com Bicyclomycin, with its unique mode of action and potential for synergistic activity, represents a valuable lead compound in this ongoing effort. oup.comagscientific.com

Research into novel combinations for synergistic lethality

While bicyclomycin on its own may be considered a bacteriostatic inhibitor, research has shown that it can be converted into a highly lethal agent when combined with other specific antimicrobials. agscientific.com This is a significant area of investigation, as most antibiotic combinations tend to antagonize each other rather than stimulating lethal activity. agscientific.com

A key focus has been on combining bicyclomycin with inhibitors of transcription or translation, a strategy that can induce "synthetic lethality." nih.gov A notable example is the combination of bicyclomycin with doxycycline. Studies on multidrug-resistant Gram-negative pathogens have demonstrated that this combination exhibits significant synergy. nih.govresearchgate.net

For instance, in research involving Klebsiella pneumoniae, the combination of bicyclomycin and doxycycline killed over 100 times more bacteria than either drug used alone at concentrations slightly above their individual minimum inhibitory concentrations (MIC). nih.govresearchgate.net This synergistic effect was also observed in a murine infection model, where the combination of bicyclomycin benzoate (B1203000) and doxycycline drastically reduced the bacterial load in the lungs and mitigated pathological symptoms. researchgate.netresearchgate.net The potential for synergistic killing with a variety of protein and RNA synthesis inhibitors is a promising strategy, as it reduces the likelihood of a bacterial isolate being resistant to all components of the combination therapy. nih.gov

**Table 1: Synergistic Activity of Bicyclomycin and Doxycycline against *K. pneumoniae***

OrganismAgent(s)Observed EffectSource
Klebsiella pneumoniae (in vitro)Bicyclomycin + DoxycyclineKilled >100-fold more bacteria than either agent alone. FIC index <0.5, indicating synergy. nih.gov, researchgate.net
Klebsiella pneumoniae (in vivo, murine lung infection model)Bicyclomycin benzoate + DoxycyclineDrastically reduced bacterial burden in lungs and mitigated histopathological symptoms like inflammation and edema. researchgate.net, researchgate.net

Strategies to circumvent or mitigate resistance mechanisms

The emergence of resistance is a critical challenge for all antibiotics. For bicyclomycin, resistance mechanisms have been identified, and strategies to overcome them are a key research focus. One identified mechanism involves mutations in the drug's target, the Rho transcription termination factor. tamu.edu For example, structural studies of the Rho factor from Mycobacterium tuberculosis have revealed insights into why this species is resistant to bicyclomycin. tamu.edu

Another mechanism is the active removal of the antibiotic from the bacterial cell via efflux pumps. mcmaster.ca In Pseudomonas aeruginosa, a transmembrane protein encoded by the bcr-1 gene has been identified as an efflux pump that expels bicyclomycin, leading to resistance. mcmaster.ca

Strategies to mitigate resistance include:

Developing Analogs: Creating new versions of bicyclomycin that can effectively bind to mutated Rho factors or are not recognized by efflux pumps. agscientific.com Close inspection of bicyclomycin's structure suggests its activity can be enhanced by modifying its exomethylene group. plos.org

Combination Therapy: As mentioned previously, using bicyclomycin in combination with other antibiotics can be a powerful strategy. nih.gov This approach can be effective if the bacteria are not resistant to the partner drug.

Inhibiting Resistance Mechanisms: A future approach could involve developing compounds that inhibit the resistance mechanisms themselves, such as efflux pump inhibitors, which could be co-administered with bicyclomycin.

Because bicyclomycin has a unique target and has seen limited clinical use, cross-resistance with other antibiotic classes is not a major issue, which makes it a promising agent for future development. agscientific.comnih.gov

Development of Advanced Analytical and Characterization Methods

To accelerate the discovery of new bicyclomycin-based drugs, researchers are turning to advanced analytical and characterization techniques. These methods allow for more rapid and efficient evaluation of new compounds and a deeper understanding of their mechanisms.

High-throughput screening for bicyclomycin analogs with improved activity

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with desired biological activity. researchgate.net This technology is crucial for discovering new bicyclomycin analogs with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance. acs.orgcore.ac.uk

One HTS approach involves screening large libraries of chemically synthesized bicyclomycin analogs. acs.org Another powerful method is the screening of bacterial mutant libraries. For example, the entire KEIO collection, consisting of nearly 4,000 single-gene knockout mutants of Escherichia coli, was screened to identify genes that, when deleted, resulted in increased sensitivity or resistance to bicyclomycin. nih.gov This type of screening can reveal new information about the drug's mechanism of action and identify cellular pathways that could be targeted to enhance its efficacy. nih.gov Reporter-based systems are also a key tool in HTS, enabling the screening of small molecules that bind to specific targets like bacterial riboswitches. researchgate.net

Integration of computational modeling with experimental validation for SAR and mechanism studies

Computational modeling has become an indispensable tool in modern drug discovery. researchgate.net By integrating computational approaches with experimental validation, researchers can significantly accelerate the development of new bicyclomycin analogs.

Key computational methods include:

Virtual Screening and Molecular Docking: These techniques use computer models to predict how different bicyclomycin analogs will bind to the Rho factor. tamu.edu This allows researchers to prioritize which analogs to synthesize and test in the lab, saving time and resources.

Homology Modeling: When an experimental structure of a target protein (like the Rho factor from a specific bacterium) is unavailable, homology modeling can be used to create a predictive 3D model based on the structures of related proteins. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models, combined with X-ray crystal structures, help elucidate the relationship between the chemical structure of bicyclomycin analogs and their biological activity. suny.eduacs.org This understanding is critical for rationally designing more potent inhibitors.

These computational studies provide hypotheses that are then tested through experimental work, creating a feedback loop that refines the models and guides the synthesis of new, improved compounds. tamu.eduresearchgate.net

Q & A

Q. How should researchers address ethical concerns in studies involving bicyclomycin benzoate?

  • Methodological Answer :
  • For in vitro work : Adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic strains).
  • For preclinical models : Follow ARRIVE guidelines for animal studies, including justified sample sizes and humane endpoints .
  • Disclose conflicts of interest related to drug suppliers or funding sources in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.